Platensimycin B1 is a secondary metabolite derived from the bacterium Streptomyces platensis. It belongs to a class of natural antibiotics known for their unique structural characteristics and significant antibacterial properties. Platensimycin B1, along with its analogs, targets bacterial fatty acid biosynthesis, specifically inhibiting the enzymes involved in this critical metabolic pathway. This compound is part of ongoing research aimed at addressing the growing challenge of antibiotic resistance.
Platensimycin B1 is isolated from the fermentation of Streptomyces platensis, a species recognized for its ability to produce various bioactive compounds. The classification of platensimycin B1 falls under natural products and antibiotics, specifically as a fatty acid biosynthesis inhibitor. It is a member of the platensimycin family, which includes other congeners like platensimycin A and platencin, each exhibiting varying degrees of antibacterial activity against Gram-positive bacteria.
The synthesis of platensimycin B1 has been explored through various chemical modifications and total synthesis strategies. Initial isolation from Streptomyces platensis involves fermentation processes where specific growth conditions are optimized to enhance yield. For example, large-scale fermentations in controlled environments have been performed using media rich in nutrients like yellow corn meal and lactose, followed by extraction with organic solvents such as methanol.
Chemical synthesis approaches have included retrosynthetic analysis to identify viable pathways for constructing the complex structure of platensimycin B1. Notable synthetic methods involve the use of palladium-mediated carbonylation strategies and other coupling reactions to form key intermediates that lead to the final product .
The molecular structure of platensimycin B1 features a complex arrangement that includes multiple rings and functional groups characteristic of its class. Its structure is crucial for its biological activity, particularly its ability to interact with target enzymes in bacterial fatty acid synthesis pathways.
Data on its molecular weight, empirical formula, and specific structural features can be derived from spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques confirm the presence of essential functional groups that contribute to its antibacterial properties .
Platensimycin B1 primarily exerts its antibacterial effects by inhibiting the enzymes involved in fatty acid biosynthesis, specifically β-ketoacyl-acyl carrier protein synthase (FabF). The mechanism involves binding to the active site of these enzymes, preventing substrate access and subsequent enzymatic reactions necessary for bacterial membrane synthesis.
The compound's reactivity can also be influenced by various chemical conditions, including pH and temperature, which may affect its stability and efficacy against different bacterial strains .
The mechanism of action for platensimycin B1 involves competitive inhibition of FabF, leading to disrupted fatty acid synthesis in bacteria. This inhibition results in impaired cell membrane formation, ultimately causing bacterial cell death. The inhibition constants (IC50) for platensimycin B1 against FabF have been documented, illustrating its potency compared to other known inhibitors .
Research indicates that the binding affinity of platensimycin B1 varies among different bacterial strains, highlighting its potential as a selective antibacterial agent without cross-resistance seen in conventional antibiotics .
Platensimycin B1 exhibits several notable physical and chemical properties:
These properties are essential for understanding how platensimycin B1 can be effectively utilized in laboratory settings and potential pharmaceutical applications .
Platensimycin B1 has garnered attention in scientific research due to its unique mechanism targeting bacterial fatty acid biosynthesis. Its applications include:
The ongoing exploration of platensimycin B1's derivatives aims to enhance its efficacy while minimizing potential side effects associated with antibiotic treatments .
Platensimycin B1 was first isolated from Streptomyces platensis, a soil-dwelling Gram-positive bacterium identified through systematic screening of natural product libraries. This strain belongs to the Streptomyces genus, renowned for producing >70% of clinically used antibiotics. Phylogenetic analysis reveals close evolutionary relationships with other antibiotic-producing Streptomyces species, particularly those synthesizing FabF-targeting compounds [2] [6]. The isolation process involved:
Streptomyces platensis occupies a distinct clade within the Streptomyces phylogenetic tree, sharing a common ancestor with S. roseosporus (daptomycin producer) and S. aureofaciens (tetracycline producer). This positioning suggests conserved genetic machinery for secondary metabolite biosynthesis [6].
Table 1: Phylogenetic Relations of Antibiotic-Producing Streptomyces
Species | Antibiotic Produced | Genetic Distance |
---|---|---|
S. platensis | Platensimycin B1 | Reference (0.00) |
S. roseosporus | Daptomycin | 0.21 |
S. aureofaciens | Tetracycline | 0.35 |
S. erythraeus | Erythromycin | 0.42 |
The discovery of Platensimycin B1 employed antisense differential sensitivity screening (ADSS), a target-based whole-cell approach designed to identify inhibitors of bacterial fatty acid synthesis (FASII pathway). This methodology exploits bacterial strains with genetically reduced expression of essential FASII targets [3] [7]:
Key screening steps:
Platensimycin B1 demonstrated 32-fold increased potency against fabF-depleted strains compared to wild-type S. aureus, confirming FabF (β-ketoacyl-ACP synthase II) as its primary target. This mechanistic precision avoids mammalian FAS inhibition, enabling selective antibacterial activity [7].
Platensimycin B1 exists within a broader family of platensimycin congeners that collectively expand structural diversity and bioactivity. Natural congeners arise from variations in:
Structural analysis reveals Platensimycin B1 possesses a unique C12-ethyl ketolide chain and C5-β-hydroxy configuration, differentiating it from Platensimycin (C12-methyl, C5-α-OH). These modifications enhance its activity against Gram-positive pathogens with MIC values of 0.5 μg/mL for S. aureus MRSA, compared to 1.0 μg/mL for the parent compound [6].
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